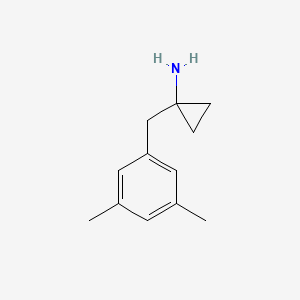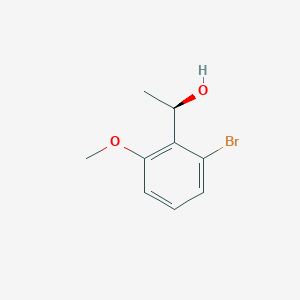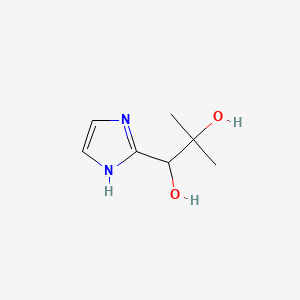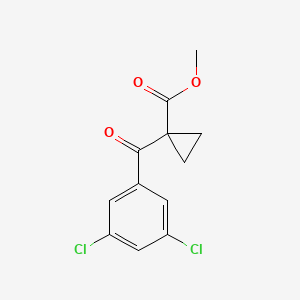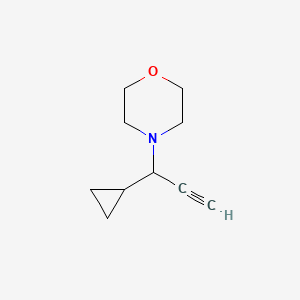
4-Ethyl-2-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the 4-position and a methyl group at the 2-position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts formylation of toluene derivatives using carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of aluminum hemiaminal intermediates in a two-step, one-pot reduction/cross-coupling procedure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the formylation process. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: 4-Ethyl-2-methylbenzoic acid.
Reduction: 4-Ethyl-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Ethyl-2-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-Ethyl-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can disrupt cellular antioxidation processes, leading to oxidative stress and potential antimicrobial effects . The aldehyde group is reactive and can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.
Similar Compounds:
4-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position.
2-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position and has the methyl group at the 2-position.
4-Ethylbenzaldehyde: Similar structure but lacks the methyl group at the 2-position.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and physical properties.
属性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
4-ethyl-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-7H,3H2,1-2H3 |
InChI 键 |
STDAPSJLHHSAPO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



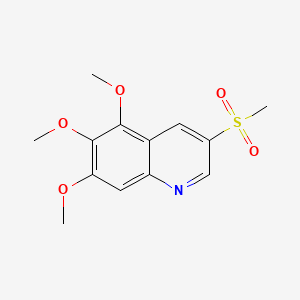
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
